molecular formula C16H16N4O2S2 B1672983 JNJ0966

JNJ0966

Katalognummer: B1672983
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: ZADCDCMLLGDCRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNJ0966 ist ein hochspezifischer Inhibitor der Zymogenaktivierung der Matrixmetalloproteinase-9 (MMP-9). Es ist bekannt für seine Fähigkeit, die Umwandlung von Pro-MMP-9 in seine aktive Form zu hemmen, ohne die enzymatische Aktivität von MMP-9 direkt zu beeinflussen . Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere in den Bereichen Medizin und Biologie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JNJ0966 beinhaltet die Herstellung von N-[2-[(2-Methoxyphenyl)amino]-4’-methyl[4,5’-bithiazol]-2’-yl]acetamid. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und kann für verschiedene Anwendungen in Dimethylsulfoxid (DMSO) gelöst werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist die Hemmung der aktiven Form von MMP-9, die eine entscheidende Rolle bei verschiedenen pathologischen Prozessen spielt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die Aktivierung von Pro-MMP-9 zu seiner aktiven Form hemmt. Es bindet an eine strukturelle Tasche in der Nähe der MMP-9-Zymogen-Spaltstelle und verhindert so die Umwandlung von Pro-MMP-9 zu aktivem MMP-9 . Diese Hemmung reduziert die enzymatische Aktivität von MMP-9, das an verschiedenen pathologischen Prozessen wie Entzündungen, Krebs und Fibrose beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions

JNJ0966 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product formed from the reactions involving this compound is the inhibition of the active form of MMP-9, which plays a crucial role in various pathological processes .

Biologische Aktivität

JNJ0966 is a selective inhibitor of matrix metalloproteinase-9 (MMP-9), a critical enzyme involved in various pathological processes, including cancer progression, fibrosis, and neuroinflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

Chemical Profile

  • Chemical Name : N-[2-[(2-Methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]acetamide
  • IC50 : 440 nM for pro-MMP9 activation inhibition
  • Selectivity : Exhibits selectivity for pro-MMP9 over other MMPs (MMP-1, MMP-2, MMP-3) .

This compound inhibits the conversion of pro-MMP9 to its active form without directly affecting the enzymatic activity of MMP-9 itself. This selective inhibition is achieved through binding to a structural pocket near the cleavage site of the proenzyme, specifically around Arg-106 .

Key Findings on Mechanism:

  • Inhibition of Activation : this compound prevents the two-step activation process of pro-MMP9, which is critical for its role in tissue remodeling and inflammation .
  • Cell Migration : The compound has been shown to inhibit cell migration in various cell lines, including HT1080 cells .

1. Autoimmune Encephalomyelitis Model

In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound significantly reduced disease severity. This suggests its potential utility in treating neuroinflammatory disorders such as multiple sclerosis .

2. Asthma Progression

Recent studies have demonstrated that this compound inhibits platelet-derived growth factor BB (PDGF-BB)-induced proliferation and extracellular matrix (ECM) production in airway smooth muscle cells (ASMCs). The inhibition was linked to modulation of MMP-9 activity, providing insights into its application for asthma treatment .

Data Tables

Study Model Effect Mechanism
EAE ModelMouseReduced severityInhibition of pro-MMP9 activation
ASMC ModelHuman CellsInhibited proliferation and ECM depositionModulation of MMP-9 activity

Case Studies

  • Neuroinflammatory Disorders
    • In studies involving EAE, this compound demonstrated a reduction in clinical symptoms and inflammatory markers, indicating its potential as a therapeutic agent for multiple sclerosis .
  • Asthma
    • In vitro assays showed that this compound effectively reduced cell viability and ECM deposition in PDGF-BB-stimulated ASMCs. Overexpression of MMP-9 reversed these effects, underscoring the compound's role in modulating MMP activity .

Eigenschaften

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADCDCMLLGDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ0966
Reactant of Route 2
Reactant of Route 2
JNJ0966
Reactant of Route 3
Reactant of Route 3
JNJ0966
Reactant of Route 4
JNJ0966
Reactant of Route 5
JNJ0966
Reactant of Route 6
JNJ0966
Customer
Q & A

Q1: What is the primary mechanism of action of JNJ0966?

A1: this compound is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, this compound binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []

Q2: How does this compound's selectivity for MMP-9 benefit its potential therapeutic applications?

A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] this compound demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.

Q3: What are the downstream effects of MMP-9 inhibition by this compound in a disease model?

A3: Studies using this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.

Q4: Beyond EAE, what other disease models have shown this compound to be effective?

A4: Research shows this compound inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for this compound in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.

Q5: How does this compound impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?

A5: Studies utilizing this compound in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests this compound could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.

Q6: Could this compound be used in conjunction with existing stroke therapies?

A6: Research suggests that this compound, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that this compound attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for this compound to expand the treatment window for rt-PA and improve its safety profile in stroke patients.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.